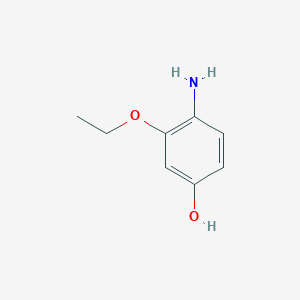

4-Amino-3-ethoxyphenol

概要

説明

This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-ethoxyphenol can be achieved through various methods. One common approach involves the hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . Another method includes the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis techniques that ensure high yield and purity. These methods typically utilize optimized reaction conditions and catalysts to enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

4-Amino-3-ethoxyphenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction of quinones back to hydroquinones can be achieved using reducing agents.

Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho and para directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride are used for the reduction of quinones.

Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Aromatic Substitution: Substituted phenols

科学的研究の応用

4-Amino-3-ethoxyphenol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of bioactive natural products and conducting polymers.

Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

作用機序

The mechanism of action of 4-Amino-3-ethoxyphenol involves its interaction with molecular targets and pathways. The compound’s hydroxyl group makes it highly reactive towards electrophilic aromatic substitution reactions, which can lead to the formation of various bioactive compounds. Additionally, its potential anti-tumor and anti-inflammatory effects are attributed to its ability to modulate specific molecular pathways .

類似化合物との比較

Similar Compounds

4-Aminophenol:

3-Aminophenol: Similar structure but with the amino group in a different position.

4-Ethoxyphenol: Similar structure but lacks the amino group.

Uniqueness

4-Amino-3-ethoxyphenol is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

生物活性

Overview

4-Amino-3-ethoxyphenol, a phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₁NO₂. Its structure includes an amino group and an ethoxy group attached to a phenolic ring, which is significant for its biological interactions.

This compound's mechanism of action primarily involves:

- Protein Interaction : The phenolic structure allows it to interact with various proteins and enzymes, potentially altering their function.

- Antioxidant Activity : Like many phenolic compounds, it may exhibit antioxidant properties by scavenging free radicals.

- Apoptosis Induction : Preliminary studies suggest it could induce apoptosis in cancer cells through pathways involving death receptors.

Anti-Tumor Effects

Research indicates that this compound exhibits anti-tumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been observed to induce apoptosis in colon cancer cells (HCT116 and SW480) in a dose-dependent manner. The induction of apoptotic markers such as Bax and cleaved caspase-3 was noted, alongside the downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-Inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions characterized by chronic inflammation.

Case Studies

-

Colon Cancer Study :

- Objective : To evaluate the efficacy of this compound on colon cancer cell lines.

- Methodology : Cells were treated with varying concentrations (0-15 μg/ml) for 24 hours.

- Results : Significant induction of apoptosis was observed with an increase in TUNEL-positive cells, indicating effective apoptosis induction at higher concentrations (60.31% in HCT116 cells) .

-

Inflammation Model :

- Objective : To assess the compound's anti-inflammatory potential.

- Findings : The compound showed a reduction in nitric oxide production in macrophage cultures, suggesting its potential to mitigate inflammatory responses .

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anti-Tumor | Induces apoptosis in cancer cells | |

| Anti-Inflammatory | Reduces nitric oxide production | |

| Antioxidant | Scavenges free radicals |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is likely absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine. Further studies are needed to characterize its metabolic pathways fully.

特性

IUPAC Name |

4-amino-3-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONGTKLIGJRDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。